N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6, a methyl group at position 3, and a cyclopentyl carboxamide moiety at position 2. This scaffold is structurally analogous to pharmacologically active imidazothiazoles, which are known for diverse biological activities, including antitumor, antimicrobial, and receptor modulation . The cyclopentyl substituent likely enhances lipophilicity (logP ~4.8, based on similar analogs) and influences target binding through steric and electronic effects .
Properties
IUPAC Name |
N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-16(17(22)19-14-9-5-6-10-14)23-18-20-15(11-21(12)18)13-7-3-2-4-8-13/h2-4,7-8,11,14H,5-6,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXICVPBXFJILAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the condensation of thiourea, acetone, and α-bromoacetophenone . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods, such as chromatography, can be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of halogenated imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Anticancer Applications
Mechanism of Action
Research indicates that N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide exhibits promising anticancer properties. The compound appears to inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth. Studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer cells.
Case Study: Breast Cancer
A notable study evaluated the compound's efficacy against the MCF-7 breast cancer cell line. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests that the compound could serve as a potential lead for developing new anticancer agents targeting estrogen receptor-positive cancers .
Antimicrobial Activity
Broad-Spectrum Efficacy
this compound has also been investigated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Case Study: Antimicrobial Testing
In vitro studies assessed the compound's activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, highlighting its potential utility in treating bacterial infections .
Anti-inflammatory Effects
Inflammatory Response Modulation
Beyond its anticancer and antimicrobial applications, the compound has been studied for its anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Case Study: Macrophage Inflammation Model
In a recent study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a reduction of TNF-alpha levels by approximately 50% compared to controls. This suggests that the compound may have therapeutic potential in managing inflammatory diseases .
Summary of Biological Activities
The following table summarizes the biological activities of this compound based on recent studies:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells . Additionally, it can disrupt the cell membrane integrity of bacteria and fungi, leading to their death .
Comparison with Similar Compounds
Substituent Variations in Carboxamide Moieties
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (): Replaces the cyclopentyl group with a benzodioxinyl moiety. Higher hydrogen-bonding capacity (5 acceptors vs. 1 donor in the cyclopentyl analog) due to oxygen atoms in the benzodioxine ring. Molecular weight: 391.445 g/mol vs. ~380–400 g/mol for cyclopentyl derivatives. Potential impact: Enhanced solubility but reduced membrane permeability compared to the cyclopentyl analog .
- N-cyclohexylmethyl and N-phenethyl analogs (): Compounds like N-cyclohexylmethyl-6-(3-((cyclohexylmethyl)amino)propoxy)benzo[d]thiazole-2-carboxamide (3f) and N-phenethyl derivatives exhibit variable yields (26.2% for 3f vs. 57.5% for azepane-based 4b). Cyclopentyl analogs may offer a balance between steric bulk and synthetic accessibility compared to bulkier cycloheptyl or smaller cyclopropyl groups .
Core Heterocycle Modifications
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (R) | Molecular Weight (g/mol) | H-Bond Acceptors | logP | Yield (%) |
|---|---|---|---|---|---|
| N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | Cyclopentyl | ~385 | 1 | ~4.8 | N/A |
| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide | Benzodioxinyl | 391.45 | 5 | ~4.8 | N/A |
| N-cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) | Cycloheptyl | N/A | N/A | N/A | 33 |
| 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid | Fluorophenyl | 316.3 | 3 | ~3.5 | N/A |
Research Findings and Implications
- Synthetic Challenges : Bulky substituents (e.g., cycloheptyl) correlate with lower yields (e.g., 33% for 3e vs. 57.5% for 4b), suggesting cyclopentyl derivatives may offer a practical balance .
- Solubility vs. Permeability : Benzodioxinyl analogs () may prioritize solubility, while cyclopentyl derivatives favor blood-brain barrier penetration due to higher logP.
- Safety Considerations : Carboxamide groups likely mitigate mutagenic risks compared to heterocyclic amines, but in vivo studies are needed .
Biological Activity
N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, antifungal, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 325.43 g/mol. The structure features a thiazole ring fused with an imidazole ring and various substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A significant focus has been on its activity against acute myeloid leukemia (AML). In particular, derivatives of imidazo[2,1-b]thiazoles have shown promising results in inhibiting FLT3-dependent AML cell lines. For instance:
This indicates a high potency in targeting specific cancer cells while exhibiting minimal effects on non-cancerous cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has revealed that specific modifications to the imidazo[2,1-b]thiazole scaffold can significantly enhance biological activity. For example:
| Compound | Modification | Activity (IC50) |
|---|---|---|
| 19 | 4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido) | 0.002 μM against MV4-11 |
| 20 | N-(3-(dimethylamino)propyl) substitution | 0.022 μM against FLT3 enzyme |
These findings suggest that both the nature of substituents and their positions on the thiazole ring are crucial for enhancing anticancer efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies indicate that compounds within this class possess significant antibacterial and antifungal properties. For example:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranges from 0.5 to 4 μg/mL depending on the specific derivative tested.
This antimicrobial activity positions these compounds as potential candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Properties
The anti-inflammatory effects of thiazole derivatives have also been documented. In vitro studies demonstrate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:
| Compound | Inhibition (%) | Target |
|---|---|---|
| 33 | 75% | COX-2 |
| 34 | 80% | TNF-alpha |
Such results indicate a promising avenue for therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Case Study on AML : A study focusing on a derivative similar to N-cyclopentyl showed significant reduction in tumor size in xenograft models when administered at therapeutic doses.
- Antimicrobial Efficacy : A clinical trial testing a related thiazole compound demonstrated effectiveness against resistant strains of bacteria in patients with chronic infections.
These case studies reinforce the therapeutic potential of imidazo[2,1-b]thiazoles in clinical settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step pathways:
Core Formation : Cyclization of thiosemicarbazide derivatives with reagents like carbon disulfide under basic conditions to form the imidazo-thiazole core .
Substituent Introduction : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for phenyl groups) to attach cyclopentyl, methyl, and phenyl moieties .
Carboxamide Functionalization : Acylation or condensation reactions using cyclopentylamine derivatives .
- Characterization : Intermediates are validated via -/-NMR, IR spectroscopy, and mass spectrometry. Purity is confirmed using HPLC .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Antioxidant Potential : DPPH radical scavenging assays to determine IC and structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst Use : Triethylamine or KCO improves coupling efficiency in carboxamide formation .
- Temperature Control : Reflux conditions for cyclization steps (~80–100°C) reduce side reactions .
- Monitoring : TLC or in-situ IR tracks reaction progress, enabling timely quenching .
Q. How do structural modifications (e.g., substituent variation) impact biological activity and target binding?
- Methodological Answer :
- SAR Studies :
- Cyclopentyl Group : Enhances lipophilicity, improving membrane permeability .
- Phenyl vs. Nitrophenyl : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, boosting enzyme inhibition (e.g., kinases) .
- Binding Analysis : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) quantify interactions with targets like EGFR or microbial enzymes .
Q. How can contradictory bioactivity data (e.g., variable IC across studies) be resolved?
- Methodological Answer :
- Standardization : Use identical cell lines/passage numbers and assay protocols (e.g., ATP-based vs. MTT) .
- Purity Verification : LC-MS to rule out impurities (>95% purity required) .
- Mechanistic Follow-Up : Transcriptomics/proteomics to identify off-target effects confounding IC .
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
